3-[3-(2,5-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole
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Overview
Description
3-[3-(2,5-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole is a heterocyclic compound that contains a triazole and thiadiazole fused ring system. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,5-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole typically involves the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . The reaction proceeds under reflux conditions for several hours, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,5-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
3-[3-(2,5-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential anticancer agent due to its ability to inhibit tubulin polymerization.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[3-(2,5-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole involves the inhibition of tubulin polymerization, which disrupts the formation of microtubules essential for cell division . This leads to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other molecular targets, such as enzymes and receptors, contributing to its broad-spectrum biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but with different substituents on the phenyl ring.
2,4-Difluoro Sitagliptin: Contains a difluorophenyl group but has a different core structure.
Uniqueness
3-[3-(2,5-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole is unique due to its specific combination of a triazole and thiadiazole fused ring system with a difluorophenyl substituent. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H6F2N6S |
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Molecular Weight |
304.28 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)-6-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H6F2N6S/c13-6-1-2-8(14)7(5-6)10-17-18-12-20(10)19-11(21-12)9-3-4-15-16-9/h1-5H,(H,15,16) |
InChI Key |
VGWFFVLFPVCXTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NN=C3N2N=C(S3)C4=CC=NN4)F |
Origin of Product |
United States |
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